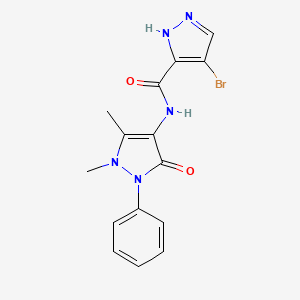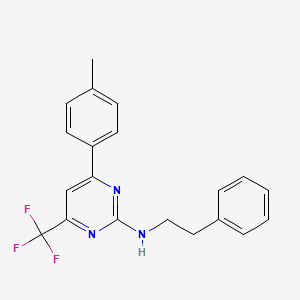![molecular formula C18H16Cl2N4O2 B10940821 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1005646-65-0](/img/structure/B10940821.png)
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by its complex structure, which includes a pyrazole ring, a chloropyridinyl group, and a chlorodimethylphenoxy moiety.
Preparation Methods
The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the chloropyridinyl group: This step involves the nucleophilic substitution reaction of a suitable pyridine derivative with the pyrazole intermediate.
Attachment of the chlorodimethylphenoxy moiety: This is typically done through an etherification reaction, where the phenol derivative reacts with an appropriate alkylating agent in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar pyrazole structure.
Ferrocene: An organometallic compound with a different core structure but similar applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1005646-65-0 |
|---|---|
Molecular Formula |
C18H16Cl2N4O2 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-11-7-14(8-12(2)17(11)20)26-10-24-6-5-15(23-24)18(25)22-16-4-3-13(19)9-21-16/h3-9H,10H2,1-2H3,(H,21,22,25) |
InChI Key |
CQLRASOPPBRGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10940755.png)
![1,3-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10940759.png)

![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940769.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940775.png)
![6-cyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940781.png)
![(3,5-Dimethoxyphenyl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10940787.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10940789.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940792.png)
![8,9-Dimethyl-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10940802.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10940804.png)
![{5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10940812.png)
